molecular formula C11H12ClNO4S B2622215 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride CAS No. 927999-44-8

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride

Cat. No. B2622215
CAS RN: 927999-44-8
M. Wt: 289.73
InChI Key: RPCQDKRLVBOZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride, also known as MOPSO, is a chemical compound used in scientific research. It is a sulfonamide compound that is used as a reagent in the synthesis of peptides and proteins. MOPSO is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride does not have a specific mechanism of action as it is not a drug. It is a reagent used in chemical synthesis and does not interact with biological systems in a direct way.
Biochemical and Physiological Effects:
2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride does not have any known biochemical or physiological effects as it is not used as a drug. It is a chemical reagent used in chemical synthesis.

Advantages and Limitations for Lab Experiments

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is a popular reagent in chemical synthesis due to its high solubility in water and organic solvents. It is also stable under a wide range of pH conditions, making it useful in a variety of chemical reactions. However, 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is relatively expensive compared to other commonly used reagents, and its use may be limited by cost considerations.

Future Directions

There are several potential future directions for research involving 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. One area of interest is the development of new methods for the synthesis of peptides and proteins using 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride as a reagent. Another area of interest is the use of 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride in the preparation of peptide conjugates for use in drug delivery and other biomedical applications. Additionally, further research may be conducted to explore the potential applications of 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride in other areas of chemical synthesis.

Synthesis Methods

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride can be synthesized by reacting 2-methoxy-5-nitrobenzenesulfonyl chloride with pyrrolidine-2-one in the presence of a base such as triethylamine. The reaction yields 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride as a white crystalline solid. The synthesis of 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is a well-established method in organic chemistry, and the compound is commercially available.

Scientific Research Applications

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is used in scientific research as a reagent for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) and is a popular choice for the preparation of peptide libraries. 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is also used in the preparation of peptide conjugates for use in immunoassays and other biochemical assays.

properties

IUPAC Name

2-methoxy-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c1-17-9-5-4-8(7-10(9)18(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCQDKRLVBOZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride

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